Flunarizine - 40218-96-0

Flunarizine

Catalog Number: EVT-461508
CAS Number: 40218-96-0
Molecular Formula: C26H26F2N2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flunarizine is a diarylmethane.
Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.
Synthesis Analysis

The synthesis of Flunarizine involves several chemical reactions, primarily including Grignard reactions and reductive amination. A notable method begins with bis-(4-fluorophenyl) methanone, which is reduced using sodium borohydride to yield bis-(4-fluorophenyl) methanol. This intermediate is subsequently reacted with hydrochloric acid under reflux conditions to produce a chloro compound, which is then reacted with potassium carbonate in acetonitrile to form Flunarizine. The entire process can be summarized in a five-step synthetic pathway that yields high purity and efficiency suitable for large-scale production .

Molecular Structure Analysis

Flunarizine's molecular structure can be described by its chemical formula C22H24F2N2C_{22}H_{24}F_{2}N_{2}, indicating it contains two fluorine atoms, two nitrogen atoms, and a complex arrangement of carbon and hydrogen atoms. The compound features a piperazine ring connected to a cinnamyl group, which is crucial for its biological activity. The three-dimensional conformation of Flunarizine allows it to effectively bind to calcium channels, inhibiting their function.

Structural Data

  • Molecular Weight: 368.43 g/mol
  • Melting Point: Approximately 146 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Flunarizine undergoes several chemical reactions that contribute to its pharmacological properties. Key reactions include:

  • Formation of Salts: Flunarizine can form various salts (e.g., benzoate, fumarate) that influence its solubility and bioavailability.
  • Metabolism: In vivo studies have shown that Flunarizine is metabolized into several metabolites, which may also exhibit biological activity .

The compound's reactivity is primarily attributed to its functional groups, which allow it to participate in nucleophilic substitution reactions with various electrophiles.

Mechanism of Action

Flunarizine exerts its therapeutic effects primarily through the inhibition of T-type calcium channels. By blocking these channels, Flunarizine reduces intracellular calcium levels, leading to decreased neurotransmitter release from presynaptic neurons. This mechanism is particularly beneficial in conditions characterized by excessive neuronal excitability, such as migraines and epilepsy.

Process Details

  1. Calcium Channel Blockade: Flunarizine binds to the calcium channels, preventing calcium ions from entering the cells.
  2. Neurotransmitter Modulation: Reduced calcium levels lead to decreased release of excitatory neurotransmitters such as glutamate.
  3. Vasodilation Effects: The compound also promotes vasodilation, improving blood flow in cerebral tissues .
Physical and Chemical Properties Analysis

Flunarizine exhibits distinct physical and chemical properties that are relevant for its pharmaceutical applications:

  • Appearance: White crystalline powder.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The pH of aqueous solutions can affect its solubility and stability.
  • Thermal Properties: Differential scanning calorimetry (DSC) studies indicate endothermic transitions at specific temperatures, providing insights into its thermal stability .
Applications

Flunarizine has diverse scientific uses:

  • Migraine Prevention: It is widely used for the prophylactic treatment of migraines due to its ability to stabilize neuronal activity.
  • Vestibular Disorders: Effective in managing symptoms associated with vestibular dysfunctions.
  • Neuroprotective Agent: Studies suggest potential applications in neurodegenerative diseases due to its calcium channel blocking properties.
  • Research Tool: Utilized in pharmacological research to study calcium signaling pathways and neuronal excitability.
Pharmacological Profile of Flunarizine

Molecular Mechanisms of Action

Calcium Channel Antagonism and Voltage-Dependent Blockade

Flunarizine functions as a selective calcium entry blocker with preferential activity against T-type and L-type voltage-gated calcium channels. Its primary action involves physical obstruction of extracellular calcium influx through membrane pores, reducing intracellular calcium concentrations in vascular smooth muscle and neurons. This voltage-dependent blockade inhibits calcium-triggered cellular processes, including vasoconstriction and neurotransmitter release. Unlike dihydropyridine calcium antagonists (e.g., nifedipine), flunarizine exhibits minimal effects on cardiac contractility at therapeutic doses due to its cerebroselectivity. Preclinical studies demonstrate it elevates the threshold for cortical spreading depression (CSD), a phenomenon implicated in migraine aura pathogenesis, by stabilizing neuronal membranes [1] [2] [6].

Serotonin Transporter Inhibition and Monoaminergic Modulation

Beyond calcium antagonism, flunarizine modulates monoaminergic pathways. It inhibits serotonin (5-HT2C/5-HT2A) receptors and enhances serotonergic neurotransmission in key brainstem regions involved in migraine pathophysiology. Chronic administration reduces 5-HT1 receptor density in the hippocampus and cortex, potentially disrupting pain-processing pathways. This serotonergic activity contributes to flunarizine’s efficacy in migraine prophylaxis, distinct from its vascular effects. Notably, other calcium blockers like verapamil and nifedipine share this 5-HT2 receptor antagonism, though with varying potencies [2] [7] [9].

Table 1: Receptor Binding Profile of Flunarizine

TargetInteractionFunctional Consequence
T/L-type Ca²⁺ channelsVoltage-dependent blockadeReduced vasoconstriction, CSD suppression
5-HT₂ receptorsAntagonismAltered pain transmission
D₂ dopamine receptorsCompetitive antagonismExtrapyramidal effects (mechanistic basis)
H₁ histamine receptorsInhibitionSedation, vestibular suppression

Histamine H1 and Dopamine D2 Receptor Interactions

Flunarizine exhibits significant antihistaminergic (H1) and antidopaminergic (D2) properties. Its affinity for H1 receptors underlies sedative effects and contributes to vertigo management by stabilizing vestibular nuclei. Meanwhile, D2 receptor blockade in the striatum correlates with extrapyramidal side effects, though this review excludes clinical adverse events. Structural analysis reveals flunarizine’s diphenylmethylpiperazine moiety resembles phenothiazine antipsychotics, explaining its dopamine antagonism. This dual H1/D2 activity differentiates it from non-piperazine calcium antagonists [6] [9] [10].

Calmodulin Binding and Intracellular Calcium Homeostasis

Flunarizine binds calmodulin, a critical calcium-sensing protein, with high affinity (Kd ≈ 10⁻⁶ M). This interaction inhibits calcium-calmodulin complexes from activating downstream enzymes like myosin light-chain kinase and nitric oxide synthase. Consequently, it suppresses nitric oxide (NO) production in cerebral vessels and attenuates calcium overload during cellular stress. This intracellular mechanism may contribute to neuroprotection in hypoxia and ischemia, independent of membrane channel blockade [6] [8] [9].

Pharmacokinetic Properties

Absorption, Distribution, and Protein Binding Dynamics

Flunarizine demonstrates high oral bioavailability (>80%) with peak plasma concentrations (Tₘₐₓ) achieved within 2–4 hours post-administration. It displays extensive tissue distribution, with brain concentrations ~10-fold higher than plasma levels due to efficient blood-brain barrier penetration. Plasma protein binding exceeds 99%, predominantly to albumin, limiting free drug availability. The volume of distribution (Vd) is ~78 L/kg, indicating widespread tissue sequestration [4] [6].

Hepatic Metabolism and CYP2D6-Mediated Biotransformation

Hepatic metabolism via CYP2D6 is the primary elimination pathway, generating ≥15 metabolites, including N-desalkylflunarizine and hydroxylated derivatives. CYP2D6 genetic polymorphisms significantly influence clearance rates, necessitating dose adjustments in poor metabolizers. Glucuronidation represents a minor pathway. In vitro studies show flunarizine does not inhibit major CYP enzymes, reducing interaction risks [6].

Table 2: Pharmacokinetic Parameters of Flunarizine

ParameterValueClinical Relevance
Bioavailability>80%Predictable dosing
Tₘₐₓ2–4 hoursDelayed CNS effects
Protein Binding>99%Limited drug interactions
Brain:Plasma Ratio~10:1Enhanced central actions
CYP Isoform InvolvedPrimarily CYP2D6Polymorphism-driven variability

Elimination Half-Life and Steady-State Accumulation

Flunarizine exhibits biphasic elimination kinetics: An initial half-life of 5–15 hours after a single dose prolongs to 18–19 days during chronic dosing due to extensive adipose tissue deposition. Steady-state plasma concentrations require 5–8 weeks of daily administration. Excretion occurs mainly via fecal route (biliary elimination of metabolites), with <1% renal excretion. This pharmacokinetic profile supports once-daily dosing but necessitates careful monitoring during long-term therapy [4] [6].

Comparative Pharmacodynamics with Cinnarizine and Other Calcium Antagonists

Structural and Functional Differences from Cinnarizine

Flunarizine, a difluorinated derivative of cinnarizine, shares structural homology but differs pharmacologically. Both possess calcium-blocking and antihistaminic properties, but flunarizine demonstrates 2.5–15-fold greater potency at calcium channels and dopamine receptors. Crucially, flunarizine’s longer half-life (18–19 days vs. 3–6 hours for cinnarizine) permits once-daily dosing. Both drugs suppress vestibular neuron excitability, but flunarizine’s superior brain penetration enhances central vertigo control [3] [6] [8].

Selectivity Contrast with Dihydropyridines and Verapamil

Unlike dihydropyridines (e.g., nimodipine), flunarizine lacks vascular selectivity, exerting balanced neuronal and vascular calcium blockade. Verapamil predominantly blocks cardiac L-type channels, whereas flunarizine targets neuronal T-type channels involved in pacemaker activities and CSD. Clinically, flunarizine reduces migraine frequency by 50% in 59% of patients, whereas nimodipine shows no superiority over placebo [1] [5] [8].

Table 3: Pharmacodynamic Comparison of Calcium Channel Blockers

PropertyFlunarizineCinnarizineNimodipineVerapamil
Primary TargetT-type Ca²⁺T-type Ca²⁺L-type Ca²⁺ (vascular)L-type Ca²⁺ (cardiac)
D2 AffinityHighModerateNoneNone
H1 AffinityHighHighLowLow
CSD Threshold↑↑↑↑↑
Migraine Efficacy++++++ (equivocal)++

CSD: Cortical Spreading Depression; Efficacy: +++ (high), ++ (moderate), + (minimal), ↔ (no effect)

Unique Multimodal Actions in Vestibular Disorders

Flunarizine’s combination of calcium blockade, dopamine antagonism, and histamine inhibition confers distinct advantages in vestibular disorders. It stabilizes misfiring vestibular hair cells (via Ca²⁺ blockade), modulates vestibular compensation centers (via D2 inhibition), and reduces endolymphatic pressure (via H1 effects). This multitarget action surpasses betahistine (sole H1 agonist/partial H3 antagonist) in controlled trials for vertigo of peripheral origin [3] [8].

Properties

CAS Number

40218-96-0

Product Name

Flunarizine

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine

Molecular Formula

C26H26F2N2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2

InChI Key

SMANXXCATUTDDT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

1.68e-03 g/L

Synonyms

Dihydrochloride, Flunarizine
Flunarizin
Flunarizine
Flunarizine Dihydrochloride
Flunarizine Hydrochloride
Hydrochloride, Flunarizine
R 14950
R-14950
R14950
Sibelium

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.